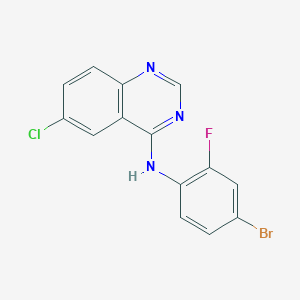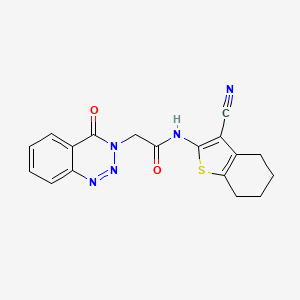
N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core substituted with a 4-amino group, a 6-chloro group, and a 4-bromo-2-fluorophenyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.
Introduction of Substituents: The 6-chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride. The 4-amino group can be introduced through nucleophilic substitution reactions.
Coupling with 4-bromo-2-fluorophenyl Group: The final step involves coupling the quinazoline core with the 4-bromo-2-fluorophenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.
Biology: As a tool for studying biological pathways and interactions involving quinazoline derivatives.
Medicine: Potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, including tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these targets, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Vandetanib: A quinazoline derivative used as a kinase inhibitor for the treatment of medullary thyroid cancer.
Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor for the treatment of non-small cell lung cancer.
Uniqueness
N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity for certain molecular targets compared to other quinazoline derivatives.
Propiedades
Fórmula molecular |
C14H8BrClFN3 |
|---|---|
Peso molecular |
352.59 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine |
InChI |
InChI=1S/C14H8BrClFN3/c15-8-1-3-13(11(17)5-8)20-14-10-6-9(16)2-4-12(10)18-7-19-14/h1-7H,(H,18,19,20) |
Clave InChI |
ILIGPHAIVOYSIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=NC=N2)NC3=C(C=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(morpholin-4-yl)-5-({[3-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12488379.png)
![[3-(dimethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl](4-methoxyphenyl)methanone](/img/structure/B12488390.png)
![Ethyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488396.png)
![1,1'-[(2-Methyl-5-nitropyrimidine-4,6-diyl)bis(iminobenzene-4,1-diyl)]diethanone](/img/structure/B12488402.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12488426.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,3-dichlorobenzamide](/img/structure/B12488431.png)

![8-(cyclohexylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12488440.png)
![3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one](/img/structure/B12488444.png)

![{1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B12488457.png)
![3-chloro-N-[(E)-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methylidene]-4-(piperidin-1-yl)aniline](/img/structure/B12488460.png)
![6-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B12488469.png)
